

# BMS-986104 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282 Get Quote

# In-Depth Technical Guide: BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BMS-986104 hydrochloride**, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. This document consolidates key chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols to support ongoing research and development in autoimmune diseases.

## **Core Compound Data**

**BMS-986104 hydrochloride** is a small molecule drug candidate that has been evaluated in clinical trials.[1][2] It functions as a prodrug, being converted in the body to its pharmacologically active phosphate form, BMS-986104-P.[1][3]



| Identifier           | Value                                     | Source         |
|----------------------|-------------------------------------------|----------------|
| Compound Name        | BMS-986104 hydrochloride                  | MedChemExpress |
| CAS Number           | 1622180-39-5                              | [4][5]         |
| Molecular Formula    | C22H36CINO                                | [4]            |
| Molecular Weight     | 365.98 g/mol                              | [4]            |
| Parent Compound M.W. | 329.52 g/mol                              | [6]            |
| Target               | Sphingosine-1-phosphate receptor 1 (S1P1) | [1][4]         |
| Action               | Partial Agonist                           | [4][7]         |

## **Mechanism of Action and Signaling Pathway**

BMS-986104 is a selective modulator of the S1P1 receptor, demonstrating ligand-biased signaling.[4][5] This biased agonism is a key differentiator from other S1P receptor modulators like fingolimod, offering a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[4][6][8] The primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[9] This sequestration of lymphocytes reduces their migration to sites of inflammation, forming the basis of its therapeutic potential in autoimmune diseases.[4]

The active phosphate metabolite, BMS-986104-P, exhibits biased signaling at the S1P1 receptor.[3] It is a full agonist in cAMP functional assays but acts as a partial agonist in GTPγS binding and receptor internalization assays.[3] The signaling cascade of S1P1 is primarily transmitted through the Gαi family of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the PI3K-AKT and ERK pathways.[9]

Below is a diagram illustrating the S1P1 signaling pathway modulated by BMS-986104-P.





Click to download full resolution via product page

Caption: S1P1 Receptor Signaling Pathway Modulation by BMS-986104-P.

## **Experimental Protocols**

The preclinical evaluation of BMS-986104 involved several key in vitro and in vivo assays to characterize its efficacy and safety profile.

### **In Vitro Assays**

A suite of in vitro assays was utilized to determine the binding affinity and functional activity of the active phosphate metabolite, BMS-986104-P. These included:

- S1P1 Binding Assay: To determine the binding affinity of the compound to the S1P1 receptor.
- cAMP Functional Assay: To measure the inhibition of adenylyl cyclase activity upon receptor activation. BMS-986104-P acts as a full agonist in this assay.[3]
- GTPyS Binding Assay: To assess G-protein activation. BMS-986104-P demonstrates partial agonism in this assay.[3]



- Receptor Internalization Assay: To measure the extent of receptor internalization following agonist binding. BMS-986104-P shows partial agonism.[3]
- ERK Phosphorylation Assay: To evaluate the activation of the MAPK/ERK pathway.

## In Vivo Efficacy Model: T-Cell Transfer Colitis

The efficacy of BMS-986104 was demonstrated in a T-cell transfer model of colitis, a well-established model for inflammatory bowel disease (IBD).[4][8]

Objective: To assess the ability of BMS-986104 to prevent or ameliorate intestinal inflammation.

#### Methodology:

- T-Cell Isolation: Naïve CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy wild-type donor mice.[10][11]
- Adoptive Transfer: The isolated naïve T cells are adoptively transferred into immunodeficient recipient mice, such as RAG knockout mice, which lack mature T and B cells.[10][11]
- Disease Induction: The transfer of naïve T cells into these recipients leads to the development of chronic intestinal inflammation, typically within 5-8 weeks, resembling human IBD.[10][11]
- Treatment: BMS-986104 is administered to a cohort of the recipient mice.
- Readouts: Efficacy is assessed by monitoring clinical signs (e.g., weight loss, stool consistency), histological analysis of the colon for inflammation and tissue damage, and measurement of pro-inflammatory cytokine and leukocyte marker gene expression in the colon.[4]

The workflow for the T-cell transfer colitis model is depicted below.





Click to download full resolution via product page

Caption: Experimental Workflow of the T-Cell Transfer Colitis Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BMS-986104 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166):
   A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- To cite this document: BenchChem. [BMS-986104 hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606282#bms-986104-hydrochloride-cas-numberand-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com